

Definitive Guide to (2S,4S)-4-Fluoroproline: Structural Dynamics & Applications

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Compound of Interest

Compound Name: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

CAS No.: 2438-57-5

Cat. No.: B555679

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Executive Summary

(2S,4S)-4-fluoroproline (often abbreviated as flp or cis-4-fluoroproline) is a synthetic organofluorine derivative of L-proline. Unlike its diastereomer (2S,4R)-4-fluoroproline, which stabilizes the trans peptide bond and

-exo ring pucker, the (2S,4S) isomer strongly favors the

-endo ring pucker and significantly increases the population of the cis amide bond.^[1] These distinct stereoelectronic properties make it a precision tool for "proline editing" in collagen mimetics and for probing folding pathways in globular proteins.

Structural Fundamentals & Stereochemistry

Stereochemical Configuration

The molecule retains the natural (S) configuration at the

-carbon (C2) but possesses the (S) configuration at the

-carbon (C4).

- IUPAC Name: **(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid.**

- **Relative Stereochemistry:** The fluorine atom is cis relative to the carboxylate group (assuming the standard L-proline envelope).

The Fluorine Dipole

The C–F bond is highly polar, creating a strong dipole that influences the pyrrolidine ring's conformation.

- **Electronegativity:** Fluorine (3.98 Pauling) withdraws electron density from the ring.
- **Dipole Alignment:** In the (2S,4S) isomer, the C–F bond vector is oriented such that it alters the electronic environment of the amide nitrogen, affecting the interaction between the amide oxygen () and the ester/amide carbonyl ().

Conformational Analysis: The Pucker & The Peptide Bond[2]

The utility of (2S,4S)-4-fluoroproline lies in its rigid conformational bias.

Ring Pucker Preference: -Endo

Unlike natural proline, which rapidly fluctuates between

-endo (down) and

-exo (up) puckers, (2S,4S)-4-fluoroproline is locked into the

-endo conformation.[1][2]

- **Mechanism (The Gauche Effect):** The fluorine atom prefers a gauche orientation relative to the ring nitrogen (or antiperiplanar to specific C–H bonds) to maximize

hyperconjugation. In the (4S) configuration, this stereoelectronic requirement is best satisfied when the ring adopts the endo pucker.

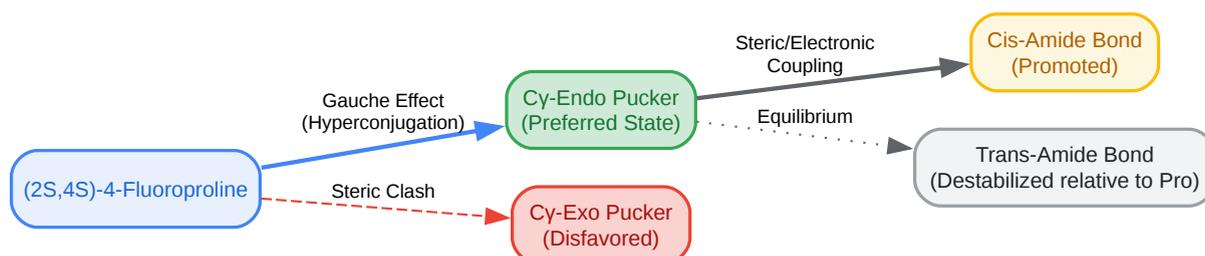
- Comparison:
 - (2S,4R)-F-Pro
-exo[1][2][3]
 - (2S,4S)-F-Pro
-endo[1][2][3][4]

Amide Bond Isomerization ()

The conformational lock on the ring pucker directly dictates the cis/trans ratio of the preceding peptide bond (

-).
- The Rule: The
-endo pucker sterically and electronically favors the cis amide bond isomer more than the exo pucker does.
 - Quantitative Impact: While L-Proline typically exhibits a
of ~4.6, (2S,4S)-4-fluoroproline shifts this equilibrium significantly, often lowering
to ~1.0–2.5, thereby populating the cis state.

Visualization of Conformational Dynamics



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Caption: Stereoelectronic logic flow showing how the (2S,4S) configuration enforces the Endo pucker, which in turn promotes the Cis-amide state.

Synthesis Protocol

The synthesis typically proceeds via nucleophilic substitution (

) on a hydroxyproline derivative, resulting in an inversion of configuration.^[3] To obtain (2S,4S)-F-Pro, one must start with (2S,4R)-4-hydroxyproline (natural Hyp).

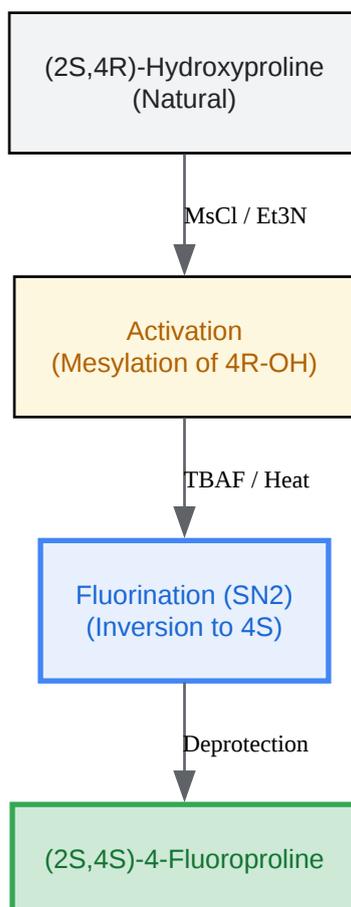
Synthetic Workflow

- Starting Material: N-protected (2S,4R)-4-hydroxyproline methyl ester (e.g., Boc-Hyp-OMe).
- Activation: Convert the C4-hydroxyl group into a good leaving group (Mesylate or Triflate).
Note: The OH is in the (4R) position.^{[5][6]}
- Fluorination (Inversion): Treat with a fluoride source (TBAF or DAST). The nucleophilic attack by occurs from the opposite face, inverting (4R) to (4S).
- Deprotection: Removal of Boc/Ester groups to yield the free amino acid.

Step-by-Step Protocol (Representative)

Step	Reagent/Condition	Purpose	Outcome
1. Protection	,	Protect amine	N-Boc-(2S,4R)-Hyp
2. Esterification	or	Protect carboxylate	N-Boc-(2S,4R)-Hyp-OMe
3. Activation	, , DCM, 0°C	Create Leaving Group	N-Boc-O-Mesyl-(2S,4R)-Hyp-OMe
4. Fluorination	(anhydrous) or	Inversion of Config	N-Boc-(2S,4S)-4-F-Pro-OMe
5. Hydrolysis	(saponification)	Remove ester	N-Boc-(2S,4S)-4-F-Pro-OH
6. Deprotection		Remove Boc	(2S,4S)-4-Fluoroproline

Synthesis Diagram



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Caption: Synthetic pathway utilizing stereochemical inversion to access the (4S) isomer from natural (4R)-hydroxyproline.

Characterization & Data

Verification of the (2S,4S) isomer relies heavily on NMR spectroscopy, specifically the coupling constants (

) which reveal the relative orientation of the fluorine and protons.

NMR Signatures (or)

- NMR: Typically shows a multiplet around -170 to -180 ppm (referenced to).

- NMR Coupling ():
 - Geminal Coupling (): Large, typically 50–55 Hz.
 - Vicinal Coupling (): Diagnostic of stereochemistry.
 - Vicinal Coupling (): Varies with pucker.

Comparative Physical Properties[8][9]

Property	L-Proline	(2S,4R)-4-F-Pro	(2S,4S)-4-F-Pro
Ring Pucker	Fluxional	Exo (Stabilized)	Endo (Stabilized)
Amide Bond ()	~4.6	> 6.0 (Trans bias)	~1.0 - 2.5 (Cis bias)
Collagen Stability (Yaa)	Neutral	Stabilizing	Destabilizing
Collagen Stability (Xaa)	Neutral	Destabilizing	Stabilizing

Note: In the collagen triple helix (Xaa-Yaa-Gly), the Xaa position requires an Endo pucker, while Yaa requires Exo.[2] Thus, (2S,4S)-F-Pro is ideal for the Xaa position.

Applications in Drug Design & Chemical Biology

Collagen Mimetics

Researchers use (2S,4S)-4-fluoroproline to engineer hyperstable collagen triple helices.[4] By placing the (4S) isomer in the Xaa position and the (4R) isomer in the Yaa position, the resulting polypeptide

achieves thermal stability far exceeding natural collagen.

Tuning Protein Folding

Because the cis prolyl peptide bond is often the rate-limiting step in protein folding, incorporating (2S,4S)-4-fluoroproline can be used to:

- Accelerate Folding: If the native state requires a cis proline (e.g., in certain turns or loops), this analogue pre-organizes the backbone.
- Probe Mechanisms: By perturbing the cis/trans equilibrium, scientists can map the folding landscape of globular proteins like Ubiquitin or GFP.

¹⁹F NMR Probes

The fluorine atom serves as a sensitive, background-free NMR label.^[7] The distinct chemical shift of the (4S) isomer allows for monitoring conformational changes in real-time within complex biological mixtures.

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